molecular formula C7H11NO2 B2489658 Methyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate CAS No. 1515963-45-7

Methyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B2489658
CAS No.: 1515963-45-7
M. Wt: 141.17
InChI Key: KODMVBNBYCYIFV-FSPLSTOPSA-N
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Description

Methyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core with a methyl ester group at the 1-position. Its stereochemistry (1R,5R) is critical for its biological interactions, particularly in medicinal chemistry, where it serves as a key intermediate for synthesizing muscarinic receptor agonists and other pharmacologically active molecules . The compound’s rigid bicyclic structure enhances binding specificity, while the ester group facilitates derivatization into bioactive analogs .

Properties

IUPAC Name

methyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-6(9)7-2-5(7)3-8-4-7/h5,8H,2-4H2,1H3/t5-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODMVBNBYCYIFV-FSPLSTOPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12C[C@H]1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Chemistry

Methyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate serves as an essential building block for synthesizing more complex molecules. Its unique bicyclic structure allows for:

  • Diverse Chemical Reactions: Including esterification, hydrolysis, and substitution reactions.
  • Functional Group Introduction: Facilitating the introduction of various functional groups at specific positions along the bicyclic ring system.

Table 1: Types of Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationFormation of oxidesPotassium permanganate
ReductionConversion into different reduced formsLithium aluminum hydride
SubstitutionReplacement of functional groupsVarious nucleophiles

Biology

The compound is studied for its potential biological activity, particularly in medicinal chemistry:

  • Opioid Receptor Activity: Research indicates that derivatives can act as μ-opioid receptor ligands with enhanced binding affinities.

Case Study: μ-opioid Receptor Ligands
A study focused on the structure-activity relationship (SAR) of 3-azabicyclo[3.1.0]hexane derivatives reported novel μ-opioid receptor ligands with binding affinities in the picomolar range, suggesting therapeutic efficacy for pain relief .

Medicine

This compound has potential therapeutic applications:

  • Drug Development Precursor: It serves as a precursor for developing new pharmaceuticals.

Anticancer and Antimicrobial Properties:
Compounds within this class have shown promise as histone deacetylase inhibitors and exhibit antioxidant activities, indicating broader therapeutic potential .

Mechanism of Action

The mechanism of action of Methyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituents

The following table highlights structural differences among Methyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate and its analogues:

Compound Name Substituents/Modifications Stereochemistry Key Functional Groups CAS Number Reference Evidence
This compound None (1R,5R) Methyl ester Not explicitly listed
Methyl (1S,5R)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate Trifluoromethyl at 5-position (1S,5R) Methyl ester, CF₃ 1993316-07-6
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl Dimethyl at 6-position; HCl salt (1R,2S,5S) Methyl ester, dimethyl, hydrochloride 33294-81-4
rac-(1R,5R)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane HCl Difluoromethyl at 1-position; HCl salt Racemic (1R,5R) CF₂H, hydrochloride 2095396-96-4
(1R,5R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane HCl Oxadiazole ring at 1-position; HCl salt (1R,5R) Oxadiazolyl, hydrochloride 1364078-75-0

Key Observations :

  • Trifluoromethyl and difluoromethyl groups (e.g., in ) enhance metabolic stability and lipophilicity, improving pharmacokinetic profiles.
  • Hydrochloride salts (e.g., ) improve solubility for in vivo applications.
Muscarinic Receptor Agonists :
  • The (1R,5R) stereoisomer is pivotal in betovumelinum (WHO List 132), a muscarinic agonist targeting neurodegenerative diseases .
  • Analogues with oxadiazole or trifluoromethyl groups (e.g., ) show enhanced selectivity for M₁/M₄ receptor subtypes due to electronic effects.

Physicochemical Properties

Property This compound (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid rac-(1R,5R)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane HCl
Molecular Weight ~155.16 g/mol (estimated) 127.14 g/mol 169.6 g/mol
Melting Point Not reported 224–230°C Not reported
pKa ~2.38 (predicted for carboxylate) 2.38 (predicted) Not reported
Solubility Low (ester form); improves as hydrochloride Moderate (carboxylic acid) High (due to HCl salt)
Key Reference

Notes:

  • Carboxylic acid derivatives (e.g., ) exhibit higher water solubility, favoring formulation.
  • Hydrochloride salts (e.g., ) are preferred for parenteral administration due to enhanced solubility.

Challenges and Commercial Availability

  • Stereochemical Purity : Synthesis of enantiopure (1R,5R) isomers requires chiral catalysts or resolution techniques, increasing production costs .
  • Discontinued Products : Some trifluoromethyl derivatives (e.g., ) are discontinued, likely due to synthetic complexity or stability issues.
  • Pricing : High-cost intermediates (e.g., ¥26,400.90/5g for trifluoromethyl variants ) reflect their niche applications in drug discovery.

Biological Activity

Methyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Structural Overview

This compound has a molecular formula of C8H13NO2 and a molecular weight of approximately 155.19 g/mol. The compound's structure includes a bicyclic framework that contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the central nervous system. Research indicates that this compound acts as a ligand for opioid receptors, specifically the μ-opioid receptor (MOR). It has been shown to exhibit high binding affinity and selectivity for MOR over other opioid receptor subtypes, such as δ and κ receptors, making it a candidate for therapeutic applications in pain management and pruritus treatment .

Opioid Receptor Interaction

Studies have demonstrated that this compound can effectively modulate pain responses through its action on opioid receptors. In particular, it has been investigated as a potential treatment for pruritus in veterinary medicine, showcasing its efficacy as an achiral μ-opioid receptor ligand with significant binding affinity .

Anticancer and Antimicrobial Properties

Beyond its opioid receptor activity, compounds within the 3-azabicyclo[3.1.0]hexane class have been reported to possess anticancer and antimicrobial properties. For instance, derivatives of this scaffold have shown promise as histone deacetylase inhibitors and have been linked to antioxidant activities . These properties suggest a broader therapeutic potential that warrants further investigation.

Study on μ-opioid Receptor Ligands

A notable study focused on the structure-activity relationship (SAR) of 3-azabicyclo[3.1.0]hexane derivatives reported the design of novel μ-opioid receptor ligands with enhanced binding affinities in the picomolar range. The findings highlighted modifications that led to increased selectivity for the μ receptor, thereby enhancing potential therapeutic efficacy against conditions requiring pain relief .

Anticancer Activity Evaluation

Another research effort evaluated various derivatives of 3-azabicyclo[3.1.0]hexane for their anticancer properties. Results indicated that certain modifications could enhance cytotoxicity against cancer cell lines while maintaining low toxicity in normal cells, suggesting a promising avenue for future drug development targeting cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameBinding Affinity (μM)SelectivityBiological Activity
This compound<0.01High for μ receptorPain relief, pruritus
Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid0.05ModerateProtein interaction studies
3-Azabicyclo[3.1.0]hexane derivativesVariesVariesAnticancer activity

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